methyl N-[(4-chlorophenyl)methyl]carbamodithioate
Description
Methyl N-[(4-chlorophenyl)methyl]carbamodithioate is a chemical compound with the molecular formula C9H10ClNS2. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group and a carbamodithioate moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
methyl N-[(4-chlorophenyl)methyl]carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMPKEZVOAQSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)methyl]carbamodithioate typically involves the reaction of 4-chlorobenzylamine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
- Dissolve 4-chlorobenzylamine in an appropriate solvent, such as ethanol or methanol.
- Add carbon disulfide to the solution and stir the mixture.
- Introduce methyl iodide to the reaction mixture and continue stirring.
- Add a base, such as sodium hydroxide, to the mixture to facilitate the reaction.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)methyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Hydroxylated, alkoxylated, or aminated products.
Scientific Research Applications
Methyl N-[(4-chlorophenyl)methyl]carbamodithioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamodithioate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)methyl]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl N-[(4-chlorophenyl)methyl]carbamodithioate can be compared with other similar compounds, such as:
Methyl N-[(4-bromophenyl)methyl]carbamodithioate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activities.
Methyl N-[(4-fluorophenyl)methyl]carbamodithioate: Contains a fluorine atom, which can affect its chemical stability and interaction with biological targets.
Methyl N-[(4-methylphenyl)methyl]carbamodithioate: The presence of a methyl group instead of chlorine can influence its hydrophobicity and overall chemical behavior.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.
Biological Activity
Methyl N-[(4-chlorophenyl)methyl]carbamodithioate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with carbon disulfide and methyl iodide under basic conditions, often using sodium hydroxide or potassium hydroxide. The general reaction scheme includes:
- Dissolving 4-chlorobenzylamine in a solvent (e.g., ethanol).
- Adding carbon disulfide and stirring.
- Introducing methyl iodide and continuing to stir.
- Adding a base to facilitate the reaction.
- Isolating the product through filtration or extraction, followed by purification via recrystallization.
This compound is characterized by its carbamodithioate functional group, which is known for its reactivity and ability to form complexes with various biological targets.
This compound exhibits biological activity primarily through enzyme inhibition. The compound can bind to the active sites of specific enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of bacteria and fungi by disrupting essential metabolic pathways.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by interfering with mitotic progression and modulating key signaling pathways involved in cell survival .
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antibiotics. The mechanism involves disrupting cell wall synthesis and inhibiting nucleic acid synthesis in bacteria.
Anticancer Activity
In vitro studies have reported that this compound can inhibit the proliferation of several cancer cell lines, such as HeLa and HepG2 cells, with IC50 values often falling below 10 µM, indicating potent activity . The anticancer mechanism may involve:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of key oncogenic signaling pathways like c-Myc .
Case Study: Anticancer Efficacy
A study involving the treatment of HeLa cells with this compound showed a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 5 µM. This study highlighted the compound's potential as a lead candidate for further development into anticancer therapeutics.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 8 | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | 6 | Disruption of ergosterol biosynthesis |
| Anticancer | HeLa cells | 5 | Induction of apoptosis via caspase activation |
| HepG2 cells | 7 | Inhibition of c-Myc signaling |
Applications in Agriculture
This compound has also been explored for its potential use as a pesticide due to its ability to inhibit specific enzymes critical for pest survival. Its efficacy against certain pests suggests it could be developed into an environmentally friendly alternative to conventional pesticides.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR :
- ¹H Signals : Aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl), methyl groups (δ 2.8–3.2 ppm for N-CH₃) .
- ¹³C Signals : Thiocarbonyl (C=S) at δ 190–210 ppm .
- IR Spectroscopy : Strong C=S stretch at 950–1250 cm⁻¹ and N-H bend at 1500–1600 cm⁻¹ .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., S···H interactions) .
Advanced: What strategies resolve contradictions in biological activity data for derivatives of this compound?
Q. Methodological Answer :
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate bioactive moieties .
Dose-Response Curves : Quantify EC₅₀ values across studies to normalize potency comparisons.
Target Validation : Use knockout models or RNA interference to confirm if biological effects are target-specific .
Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability (e.g., solvent polarity in bioassays) .
Basic: How do solvent and catalyst choices influence the synthesis and purity of this compound?
Q. Methodological Answer :
- Solvent Effects :
- Polar aprotic solvents (DMSO) : Enhance nucleophilicity of intermediates but may require strict temperature control to avoid decomposition .
- Ethanol : Favors methylation but prolongs reaction time if reflux is suboptimal .
- Catalysts :
Advanced: What challenges arise in elucidating the crystal structure of this compound?
Q. Methodological Answer :
Polymorphism : Multiple crystal forms may exist; use differential scanning calorimetry (DSC) to identify stable phases .
Hydrogen Bonding : Analyze intermolecular S···H and N-H···O interactions via Hirshfeld surface analysis. For example, the thione sulfur often acts as a hydrogen-bond acceptor .
Disorder in Aromatic Rings : Mitigate using low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .
Basic: What are the key safety considerations when handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and fume hood due to potential dermal/respiratory irritation .
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid toxic CS₂ release .
- Spill Management : Absorb with vermiculite and seal in chemical-resistant containers .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying the metabolic fate of this compound?
Q. Methodological Answer :
Tracer Studies : Synthesize ¹³C-labeled methyl groups to track metabolic cleavage via LC-MS .
Stable Isotope-Resolved NMR : Use ¹⁵N labels to monitor N-methyl degradation products in biological matrices .
Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
